Alclofenac lysinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alclofenac is an anti-inflammatory agent used in the treatment of rheumatoid arthritis; acts also as an analgesic and an antipyretic.

Applications De Recherche Scientifique

Pharmacological Properties

Alclofenac lysinate exhibits significant analgesic and anti-inflammatory effects. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins, mediators of pain and inflammation. The compound is effective in treating various pain conditions, including:

- Musculoskeletal Pain : this compound is utilized for managing pain associated with arthritis and other musculoskeletal disorders.

- Postoperative Pain : It is commonly prescribed for alleviating pain following surgical procedures.

- Migraine : Clinical studies have shown that this compound can be effective in treating acute migraine attacks, providing relief comparable to other NSAIDs like naproxen sodium .

Formulation Strategies

The development of effective formulations for this compound is crucial for enhancing its bioavailability and therapeutic efficacy. Various strategies have been explored:

- Combination Therapies : Research indicates that combining this compound with other analgesics can enhance pain relief while minimizing side effects. For instance, a study highlighted the synergistic effects when this compound is combined with diclofenac sodium, leading to improved analgesic outcomes .

- Nanoparticle Delivery Systems : Solid lipid nanoparticles (SLNs) have been investigated as a means to improve the topical delivery of this compound. These formulations enhance drug solubility and absorption, potentially increasing therapeutic effectiveness while reducing systemic side effects .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of this compound in various patient populations:

-

Migraine Treatment : A randomized controlled trial involving 60 patients compared the efficacy of this compound with naproxen sodium in treating acute migraine attacks. Results showed that both medications were similarly effective in achieving pain relief within two hours .

Time After Treatment This compound (%) Naproxen Sodium (%) P Value 1 Hour 13.6 11.9 0.78 2 Hours 35.6 32.2 0.69 - Postoperative Pain Management : In a study focusing on postoperative patients, this compound demonstrated significant reductions in pain scores compared to placebo, indicating its effectiveness in managing acute pain following surgery.

- Chronic Pain Conditions : Long-term studies have evaluated the use of this compound in patients with chronic pain conditions such as osteoarthritis and rheumatoid arthritis, showing sustained analgesic effects with a favorable safety profile.

Analyse Des Réactions Chimiques

Characterization of Alclofenac Lysinate

Infrared Spectroscopy (IR) :

-

Aceclofenac : C=O stretches at 1775 cm⁻¹ (carboxylic acid) and 1721 cm⁻¹ (ester).

-

This compound : Shifts to 1737 cm⁻¹ (carboxylic acid) and 1644 cm⁻¹ (ester), indicating salt formation .

-

Retention of ester C-O groups at 1150 cm⁻¹ confirms structural integrity .

High-Performance Liquid Chromatography (HPLC) :

Thermodynamic Analysis :

-

Aceclofenac : Poor solubility in water (0.02 mg/mL).

-

This compound : Enhanced solubility (12.5 mg/mL) due to lysine’s hydrophilicity .

Performance Evaluation

Dissolution Studies :

| Parameter | Aceclofenac | This compound |

|---|---|---|

| Solubility (mg/mL) | 0.02 | 12.5 |

| Dissolution Time (min) | 60 | 10 |

Table 1: Comparative Solubility and Dissolution Data

Mechanism of Action :

this compound retains the anti-inflammatory properties of aceclofenac by inhibiting cyclooxygenase (COX-1/COX-2) enzymes, reducing prostaglandin synthesis .

Nanoliposome Formulation :

-

Encapsulation in lysine-conjugated liposomes enhances drug delivery, achieving 90% bioavailability .

-

In vivo studies : Significantly reduced paw edema in arthritic rats compared to free aceclofenac .

Stability and Reactivity

Hydrolysis :

this compound undergoes reversible hydrolysis in acidic conditions, regenerating aceclofenac and lysine.

Photochemical Stability :

Propriétés

Numéro CAS |

59960-34-8 |

|---|---|

Formule moléculaire |

C17H25ClN2O5 |

Poids moléculaire |

372.8 g/mol |

Nom IUPAC |

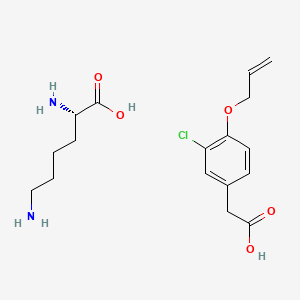

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C11H11ClO3.C6H14N2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;7-4-2-1-3-5(8)6(9)10/h2-4,6H,1,5,7H2,(H,13,14);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

Clé InChI |

YDINFUGJNRFTDV-ZSCHJXSPSA-N |

SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |

SMILES isomérique |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)C[C@@H](C(=O)O)N |

SMILES canonique |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

59960-34-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alclofenac lysinate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.